molecular formula C17H19N3O6S B5168124 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide

Cat. No.: B5168124
M. Wt: 393.4 g/mol
InChI Key: MNKIYUPUBUNQBW-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzenesulfonyl group, a nitroaniline moiety, and a methoxyethyl acetamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of aniline to form 3-nitroaniline, followed by sulfonylation with benzenesulfonyl chloride to yield N-(benzenesulfonyl)-3-nitroaniline. This intermediate is then reacted with 2-methoxyethylamine and acetic anhydride under controlled conditions to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-[N-(benzenesulfonyl)-3-aminoanilino]-N-(2-methoxyethyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or acids derived from the methoxyethyl group.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzenesulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The methoxyethyl group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(2-methoxyethyl)acetamide: Similar in structure but with a bromine atom instead of the benzenesulfonyl and nitro groups.

    N-(benzenesulfonyl)-3-nitroaniline: Lacks the methoxyethyl acetamide group.

    2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(5-chloro-2-methoxyphenyl)acetamide: Similar structure with a chloro-substituted phenyl group.

Uniqueness

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl and nitro groups allows for specific interactions with biological targets, while the methoxyethyl acetamide group enhances its solubility and bioavailability.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-26-11-10-18-17(21)13-19(14-6-5-7-15(12-14)20(22)23)27(24,25)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKIYUPUBUNQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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